molecular formula C9H6ClNO2 B1405854 2-Oxoindoline-5-carbonyl chloride CAS No. 1417709-94-4

2-Oxoindoline-5-carbonyl chloride

Cat. No.: B1405854
CAS No.: 1417709-94-4
M. Wt: 195.6 g/mol
InChI Key: RIXXBGZFKUBIMT-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-carbonyl chloride is a versatile and reactive compound, often used as an intermediate in the synthesis of various indoline-based compounds. This compound is significant in the field of organic chemistry due to its ability to participate in a wide range of chemical reactions, making it valuable for the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-5-carbonyl chloride typically involves the reaction of indoline derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to introduce the carbonyl chloride group into the indoline structure . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 2-oxoindoline derivatives, which are valuable intermediates in the synthesis of other heterocyclic compounds.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures, which are important in medicinal chemistry.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Cyclization Agents: Acid catalysts, base catalysts

Major Products Formed: The major products formed from these reactions include various indoline derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Oxoindoline-5-carbonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, such as indoles, pyridines, and quinolines.

    Biology: The compound is used in the preparation of biologically active molecules, which are studied for their potential therapeutic effects.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticancer agents and antibiotics.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxoindoline-5-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, such as proteins and enzymes, leading to changes in their activity and function. This interaction can result in various physiological effects, such as the regulation of gene expression and enzyme activity.

Comparison with Similar Compounds

2-Oxoindoline-5-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Similar compounds include:

    Indoline-2,3-dione: Another indoline derivative with similar reactivity but different applications.

    2-Oxoindoline-3-carboxylic acid: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

    Indole-3-carboxaldehyde: An indole derivative with applications in medicinal chemistry.

These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXXBGZFKUBIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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